(Z)-7,7-Dimethyloct-3-en-5-yn-2-one
Description
(Z)-7,7-Dimethyloct-3-en-5-yn-2-one is an α,β-unsaturated enynone characterized by a conjugated system of a triple bond (C5–C6) and a double bond (C3–C4), with a ketone group at C2 and two methyl groups at C5. Its molecular formula is C₁₀H₁₄O, with a molecular weight of 150.22 g/mol. The stereochemistry of the double bond (Z-configuration) places the substituents on the same side of the planar structure, influencing its physicochemical properties and reactivity.
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(Z)-7,7-dimethyloct-3-en-5-yn-2-one |
InChI |
InChI=1S/C10H14O/c1-9(11)7-5-6-8-10(2,3)4/h5,7H,1-4H3/b7-5- |
InChI Key |
XWMHNKLCRRNGQB-ALCCZGGFSA-N |
Isomeric SMILES |
CC(=O)/C=C\C#CC(C)(C)C |
Canonical SMILES |
CC(=O)C=CC#CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7,7-Dimethyloct-3-en-5-yn-2-one typically involves the use of alkyne and alkene precursors. One common method is the coupling of a suitable alkyne with an alkene under palladium-catalyzed conditions. The reaction conditions often require a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Types of Reactions
(Z)-7,7-Dimethyloct-3-en-5-yn-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as organolithium reagents or Grignard reagents are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alkanes.
Scientific Research Applications
Chemistry
In organic chemistry, (Z)-7,7-Dimethyloct-3-en-5-yn-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its reactivity makes it a valuable intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which (Z)-7,7-Dimethyloct-3-en-5-yn-2-one exerts its effects is primarily through its reactive functional groups. The alkyne and alkene moieties can participate in various chemical reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
(E)-7,7-Dimethyloct-3-en-5-yn-2-one
The E-isomer (CAS 54599-47-2) shares the same molecular formula and weight as the Z-isomer but differs in stereochemistry. Key comparisons include:
The Z-isomer’s cis geometry may increase steric hindrance, affecting its stability and reaction pathways, such as in Diels-Alder reactions .
5-Benzyl-6,6a,12-triazobenzo[a]anthracen-7-one (Compound 15)
This polycyclic compound (C₂₂H₁₅N₃O, MW 337.12 g/mol) features a fused aromatic system and a ketone group. Key differences:
| Property | (Z)-7,7-Dimethyloct-3-en-5-yn-2-one | 5-Benzyl-6,6a,12-triazobenzo[a]anthracen-7-one |
|---|---|---|
| Structure | Linear enynone | Polycyclic aromatic system |
| Synthesis | Likely requires stereoselectivity | Multi-step cyclization and condensation |
| Applications | Potential dienophile or synthon | Pharmaceutical intermediates (e.g., antitumor) |
The absence of conjugated triple bonds in Compound 15 reduces its utility in cycloaddition reactions compared to the Z-isomer .
N-Substituted (5Z)-4-Methylene-5-propylidene-2-oxazolidinones
These oxazolidinones (e.g., 7a and 7b) share a Z-configuration but differ in functional groups (amide vs. ketone). Their synthesis employs Li₂CO₃ and triethylamine in dioxane, suggesting shared solvent systems with the target compound. However, the presence of a heterocyclic ring in oxazolidinones limits their use in cross-conjugated reactions, unlike the enynone’s versatility .
Research Findings and Data Gaps
- Stereochemical Impact : The Z-isomer’s cis geometry likely enhances its dipole moment (vs. E-isomer), influencing solubility and intermolecular interactions .
- Synthetic Challenges : Direct evidence for the Z-isomer’s synthesis is lacking; stereoselective methods (e.g., Sharpless epoxidation analogs) may be required.
- Thermal Stability : The Z-isomer may exhibit lower thermal stability due to steric strain, a hypothesis needing experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
